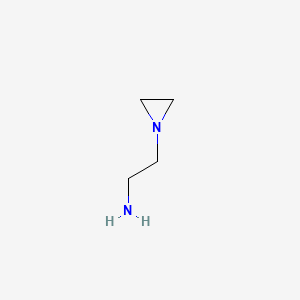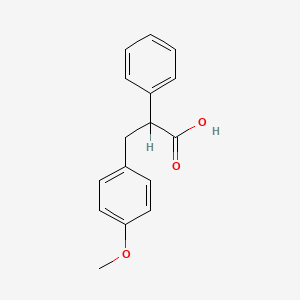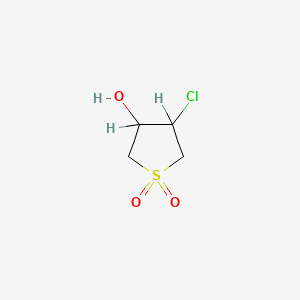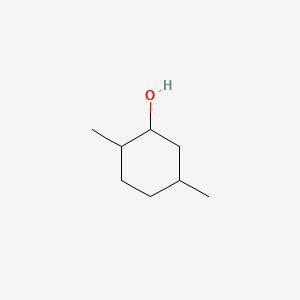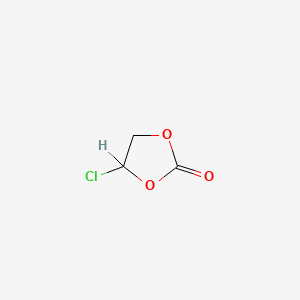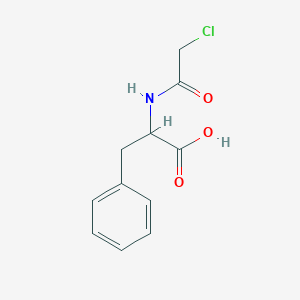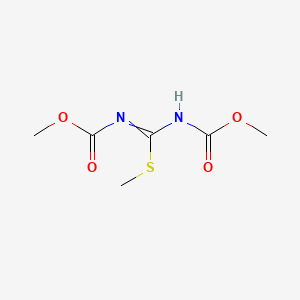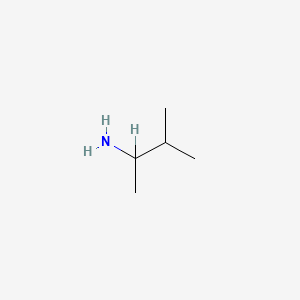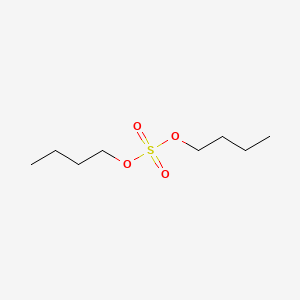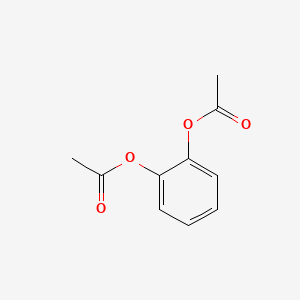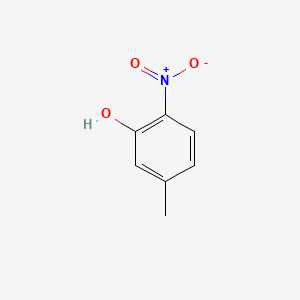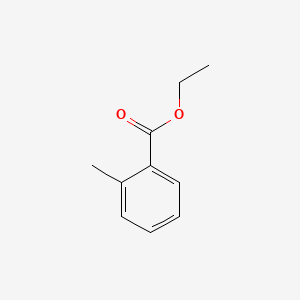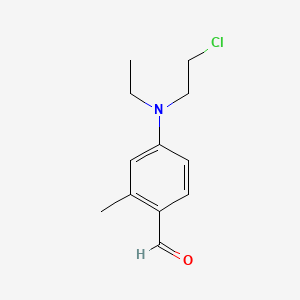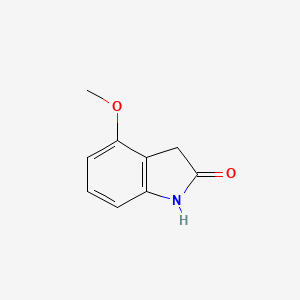
4-甲氧基吲哚
描述
4-Methoxyoxindole is a compound with the molecular formula C9H9NO2 . It is also known by other synonyms such as 4-Methoxyindolin-2-one, 4-Methoxy-2-indolinone, and 4-methoxy-1,3-dihydroindol-2-one . It is used as a reagent in the preparation of GABA analogs, chemotherapeutic agents, HIV1 integrase inhibitors, and INSTIs .
Synthesis Analysis
4-Methoxyindole is used in a variety of preparation procedures. It is a reactant involved in the synthesis of GABA analogs, HIV-1 integrase inhibitors, anticancer agents, sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors, integrase strand-transfer inhibitors (INSTIs), and isomeridianin G .Molecular Structure Analysis
The molecular weight of 4-Methoxyoxindole is 163.17 g/mol . The IUPAC name is 4-methoxy-1,3-dihydroindol-2-one . The InChI is InChI=1S/C9H9NO2/c1-12-8-4-2-3-7-6 (8)5-9 (11)10-7/h2-4H,5H2,1H3, (H,10,11) .Chemical Reactions Analysis
While specific chemical reactions involving 4-Methoxyoxindole are not detailed in the search results, indole derivatives, in general, have been shown to be involved in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methoxyoxindole include a molecular weight of 163.17 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . The exact mass is 163.063328530 g/mol .科学研究应用
代谢和药代动力学
4-甲氧基吲哚及其异构体被各种动物代谢,包括大鼠、豚鼠和兔子。这些化合物经历O-去甲基化和羟基化,形成酚类代谢物。这种代谢是依赖于物种的,不同动物之间的O-去甲基化程度存在变化(Beckett & Morton, 1966)。
潜在的抗精神病药物特性
一项研究聚焦于从4-甲氧基-1H-异吲哚-1,3(2H)-二酮衍生的化合物,研究它们作为抗精神病药物的潜力。这些衍生物被检验其对磷酸二酯酶10A(PDE10A)的抑制特性以及它们对5-羟色胺受体的亲和力。这项研究中最有效的化合物在体外安全评估和行为模型中显示了潜在的抗精神病药物特性(Czopek et al., 2020)。
抗微生物特性
关于吲哚衍生物的研究,包括4-甲氧基吲哚变体,已经探索了它们作为化疗药物的潜力。某些3-酰基-4,7-二取代吲哚对特定细菌菌株表现出抗微生物特性。这表明这些化合物在开发新的抗微生物药物中可能发挥作用(Malesani et al., 1975)。
芳香烃受体的调节
甲基吲哚和甲氧基吲哚,包括4-甲氧基吲哚变体,已被确认为人类芳香烃受体(AhR)的配体。这些化合物表现出不同程度的激动剂、部分激动剂或拮抗剂活性。这显示了它们在调节AhR方面的潜力,这可能对开发针对该受体的治疗药物产生影响(Štěpánková等人,2018)。
光解特性
关于1-酰基-7-硝基吲哚,其中可能包括甲氧基吲哚变体,的研究表明这些化合物可作为羧酸的光敏前体。光解效率受电子给予取代基(如甲氧基)的影响。这项研究对于需要通过光激活控制释放物质的应用是相关的(Papageorgiou & Corrie, 2000)。
腐蚀抑制
一项关于3,5-双(4-甲氧基苯基)-4-氨基-1,2,4-三唑的研究,其结构类似于4-甲氧基吲哚,证明了它作为轻钢在盐酸介质中的腐蚀抑制剂的有效性。这项研究暗示了甲氧基吲哚衍生物在材料科学中的潜在应用,特别是在腐蚀控制方面(Bentiss et al., 2009)。
抑制微管聚合
包括4-甲氧基吲哚衍生物在内的甲氧基取代的3-甲酰基-2-苯基吲哚已被发现抑制微管聚合,这是抗癌药物发展中关键的机制。这些化合物破坏微管组装,表明它们在癌症治疗中的潜力(Gastpar et al., 1998)。
未来方向
属性
IUPAC Name |
4-methoxy-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-8-4-2-3-7-6(8)5-9(11)10-7/h2-4H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINOEVFNWAEXIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344332 | |
| Record name | 4-Methoxyoxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyoxindole | |
CAS RN |
7699-17-4 | |
| Record name | 4-Methoxyoxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxy-2-indolinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


